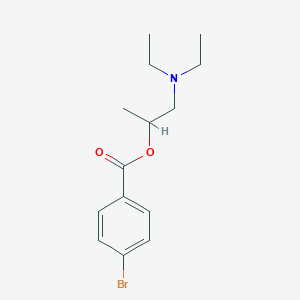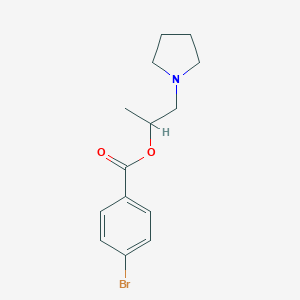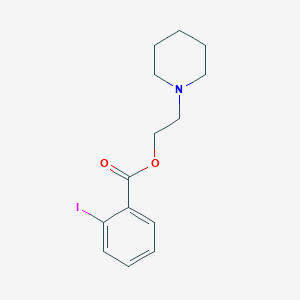![molecular formula C25H35NO2 B294987 2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)
2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate, also known as BMB, is a chemical compound that has been widely studied for its potential applications in scientific research. BMB is a member of the benzylamine family and is a derivative of benzoic acid. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
The exact mechanism of action of 2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways in cells.
Biochemical and Physiological Effects
2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate has also been shown to have antioxidant properties, which may help protect cells against oxidative stress. In addition, 2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate has been shown to have anticancer properties, including the ability to induce apoptosis (cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate in lab experiments is its ability to selectively inhibit COX-2 activity, which may make it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of using 2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate. One area of interest is the development of new derivatives of 2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate with improved solubility and biological activity. Another area of interest is the use of 2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate as a fluorescent probe for imaging cellular structures in living cells. Additionally, further studies are needed to fully understand the mechanism of action of 2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate can be synthesized through a multi-step process that involves the reaction of benzylamine with 3,5-ditert-butylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
Propriétés
Formule moléculaire |
C25H35NO2 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
2-[benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C25H35NO2/c1-24(2,3)21-15-20(16-22(17-21)25(4,5)6)23(27)28-14-13-26(7)18-19-11-9-8-10-12-19/h8-12,15-17H,13-14,18H2,1-7H3 |
Clé InChI |
RSCKSVIKLDQBOE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OCCN(C)CC2=CC=CC=C2)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OCCN(C)CC2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)







![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)

![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)